molecular formula C10H8S3 B5595535 5-methyl-4-phenyl-3H-1,2-dithiole-3-thione CAS No. 18648-91-4

5-methyl-4-phenyl-3H-1,2-dithiole-3-thione

Cat. No. B5595535
CAS RN: 18648-91-4
M. Wt: 224.4 g/mol
InChI Key: DATSIWHAJPBMLE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,2-dithiole-3-thiones, including compounds like 5-methyl-4-phenyl-3H-1,2-dithiole-3-thione, has been documented in the literature. These compounds are synthesized through various chemical reactions that involve the strategic manipulation of sulfur and phenyl groups. The data concerning the synthesis, reactions, and physical properties of these compounds have been reviewed extensively, focusing on methodologies developed between 1980 and 1993. The synthesis approaches involve intricate reactions that ensure the incorporation of the methyl and phenyl groups at specific positions on the 1,2-dithiole-3-thione ring (Pedersen, 1995).

Scientific Research Applications

Crystal Structure Analysis

The study of the crystal structures of isomeric compounds, including 5-methyl-4-phenyl-3H-1,2-dithiole-3-thione, reveals intricate details about their molecular configuration. These compounds exhibit distinct crystalline forms, with specific space groups and molecular dimensions, which are essential for understanding their chemical behavior and interactions. The crystallographic elucidation provides stereochemical insight into various compounds containing 5-methyl-4-phenyl-3H-1,2-dithiole-3-thione as a building unit, highlighting the importance of this moiety in structural chemistry (Wei, 1986).

Synthesis and Molecular Docking

The synthesis of novel compounds involving 5-methyl-4-phenyl-3H-1,2-dithiole-3-thione derivatives has been explored, with applications in creating new pharmaceutical agents. Such synthetic approaches often utilize green chemistry principles, including ultrasound and molecular sieves, to enhance yield and reduce environmental impact. Moreover, molecular docking studies on these derivatives indicate potential antifungal activity, suggesting a role in developing new antifungal drugs (Nimbalkar et al., 2016).

Photochemical Reactions

Photochemical reactions involving 5-methyl-4-phenyl-3H-1,2-dithiole-3-thione and related compounds have been investigated for their potential in organic synthesis. These studies demonstrate the versatility of 5-methyl-4-phenyl-3H-1,2-dithiole-3-thione in generating a variety of functionalized molecules under light-induced conditions, opening new avenues for chemical transformations (Okazaki et al., 1972).

Antimicrobial and Anti-inflammatory Activities

Research into the biological activities of derivatives of 5-methyl-4-phenyl-3H-1,2-dithiole-3-thione has shown promising antimicrobial and anti-inflammatory properties. These findings suggest potential applications in medical research and drug development, particularly in addressing infectious diseases and inflammatory conditions (Al-Abdullah et al., 2014).

Electrochemical Studies

Electrochemical studies on a series of 5-phenyl-1,2-dithiole-3-thiones have provided insights into the substituent effects on their reduction potentials. Such research is crucial for understanding the electronic properties of these compounds, which could influence their reactivity and potential applications in electrochemical devices or as redox-active materials (Abasq et al., 2002).

Mechanism of Action

The mechanism of action of 3H-1,2-dithiole-3-thiones is largely attributed to their ability to release hydrogen sulfide, an endogenously produced gaseous signaling molecule .

Future Directions

The future research directions for 3H-1,2-dithiole-3-thiones, including 5-methyl-4-phenyl-3H-1,2-dithiole-3-thione, could involve exploring their potential as therapeutic agents given their ability to release hydrogen sulfide . Further studies could also focus on developing novel synthesis methods and investigating their reactivity .

properties

IUPAC Name

5-methyl-4-phenyldithiole-3-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8S3/c1-7-9(10(11)13-12-7)8-5-3-2-4-6-8/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DATSIWHAJPBMLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=S)SS1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60876228
Record name 4-Phenyl-5-methyl-1,2-dithiole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60876228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

18648-91-4
Record name 4-Phenyl-5-methyl-1,2-dithiole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60876228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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